molecular formula C10H10N2O2 B027132 Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 107407-80-7

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B027132
CAS No.: 107407-80-7
M. Wt: 190.2 g/mol
InChI Key: RUBOVOPFBPEEJU-UHFFFAOYSA-N
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Description

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which are then treated with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide leads to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum

Biological Activity

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyrrolopyrimidine class of compounds, which are known for their significant biological activities. The synthesis of this compound typically involves cyclocondensation reactions, where ethyl isocyanoacetate reacts with pyrrole derivatives under specific conditions. A notable method is the flow synthesis technique that enhances efficiency and yield .

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values ranging from 29 to 59 µM against HepG2 liver cancer cells, indicating potential as anticancer agents . The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, as evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Compounds within the pyrrolo[1,2-c]pyrimidine family have also been investigated for antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been noted in various studies. Pyrrolopyrimidine derivatives are known to modulate inflammatory pathways, offering therapeutic avenues for conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example:

Compound Name Structure Type Unique Features
6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylateHalogenated derivativeEnhanced reactivity due to bromine substitution
Pyrrolo[1,2-c]pyrimidin-3-oneOxygen-containing derivativeExhibits different biological activity patterns
5-Methylpyrrolo[1,2-c]pyrimidine-3-carboxylic acidMethylated derivativePotentially altered solubility and bioavailability

These modifications can enhance solubility, bioavailability, and overall pharmacological efficacy.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

  • Cytotoxicity Studies : A study reported that a derivative exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established drugs like sunitinib. This suggests a promising avenue for further development in cancer therapy .
  • Mechanistic Investigations : Research into the mechanisms of action revealed that certain derivatives induce apoptosis through caspase activation and modulation of apoptotic pathways. This highlights their potential as lead compounds in oncology .
  • Antimicrobial Research : this compound has shown promise against bacterial pathogens in preliminary tests, warranting further investigation into its use as an antimicrobial agent .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis often begins with N-formyl glycine ethyl ester and 2-pyrrolecarbaldehyde.
  • Reagents Used : Common reagents include triphosgene and various halogenating agents (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)).
  • Methods : Techniques such as flow synthesis have been employed to streamline the production process, allowing for efficient scale-up of this compound .

Pharmaceutical Applications

Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate has garnered attention in the pharmaceutical industry for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The presence of the pyrrolidine ring enhances its ability to interact with biological targets involved in cancer progression .
  • Antimicrobial Properties : Studies have shown that certain derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .
  • CNS Activity : Some derivatives are being investigated for their potential effects on the central nervous system (CNS), which may lead to new treatments for neurological disorders .

Agricultural Applications

In agriculture, this compound is utilized as a precursor in the synthesis of agrochemicals:

  • Herbicides and Fungicides : The compound serves as a building block in developing herbicides and fungicides, enhancing crop protection against pests and diseases. Its derivatives have been reported to exhibit selective herbicidal activity against specific weed species while being safe for crops .

Case Study 1: Anticancer Derivatives

A study published in a peer-reviewed journal demonstrated that a series of this compound derivatives were tested against human cancer cell lines. The results indicated that some compounds showed IC50 values in the micromolar range, suggesting promising anticancer activity.

Case Study 2: Agricultural Efficacy

Another research effort focused on the herbicidal properties of a specific derivative synthesized from this compound. Field trials showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.

Properties

IUPAC Name

ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-4-3-5-12(8)7-11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBOVOPFBPEEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376956
Record name Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107407-80-7
Record name Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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